N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O/c18-17(19,20)15-4-2-1-3-14(15)16(23)22-9-11-7-13(10-21-8-11)12-5-6-12/h1-4,7-8,10,12H,5-6,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTMPPWCPGNWHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the cyclopropylpyridine intermediate: This can be achieved through a cyclopropanation reaction, where a pyridine derivative is reacted with a suitable cyclopropanating agent.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling reaction: The final step involves coupling the cyclopropylpyridine intermediate with a benzamide derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The cyclopropyl and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Compounds Analyzed :
N-(5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide (3d) Structure: Incorporates a thiadiazole ring linked to a quinoxaline group and two -CF₃ groups. Molecular Weight: 486.5 g/mol (vs. ~380–400 g/mol estimated for the target compound). Key Data: NMR (DMSO-d6: δ 7.44–8.09 ppm) and MS (486.5 m/z).
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide (6g) Structure: Features a bulky tert-butyl group and a pyridylethyl chain. Steric Effects: Increased hindrance may limit binding to shallow protein pockets.
4-chloranyl-3-nitro-N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide Structure: Contains a triazole ring, nitro (-NO₂), and chloranyl (Cl) substituents. Halogen Bonding: Chlorine may engage in halogen bonding, absent in the target compound.
Table 1: Structural and Physicochemical Comparison
Computational Docking Considerations
AutoDock Vina is a viable tool for predicting binding modes of benzamide derivatives. For example:
- The cyclopropyl group may occupy hydrophobic pockets more effectively than 6g’s tert-butyl due to smaller size.
- The pyridinylmethyl linker in the target compound may facilitate hydrogen bonding compared to thiadiazole in 3d.
Biological Activity
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide, a compound of significant interest in pharmacological research, has shown promising biological activities, particularly in the context of antidepressant effects and potential applications in cancer therapy. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C16H14F3N3O |
| Molecular Weight | 321.30 g/mol |
| CAS Number | 2034393-13-8 |
This compound primarily targets the serotonergic system, which is crucial for mood regulation. Research indicates that this compound may influence various serotonin receptors, particularly 5-HT1A and 5-HT3, contributing to its antidepressant-like effects. Additionally, it exhibits low acute toxicity in animal models, suggesting a favorable safety profile for further development as a therapeutic agent .
Antidepressant Effects
Recent studies have demonstrated that this compound exhibits significant antidepressant-like effects in murine models. In experiments utilizing the Forced Swimming Test (FST) and Tail Suspension Test (TST), the compound was shown to reduce depressive-like behaviors. The antidepressant activity appears to be mediated through modulation of serotonergic pathways rather than noradrenergic systems .
Key Findings:
- Tested Doses: 1–50 mg/kg administered orally.
- Effects Observed: Reduction in immobility time during FST and TST.
- Mechanistic Insights: The involvement of serotonin receptor antagonists indicated that the antidepressant effect is significantly linked to serotonergic modulation .
Anticancer Potential
In addition to its effects on mood disorders, preliminary investigations suggest that this compound may have anticancer properties. It is hypothesized to inhibit Tyrosine-protein kinase ABL1, an enzyme often implicated in various cancers. By inhibiting this kinase, the compound could potentially decrease cell proliferation and survival in cancerous cells .
Case Studies and Research Findings
-
Antidepressant Activity Study:
- Objective: To evaluate the antidepressant-like effect and underlying mechanisms.
- Methodology: Male Swiss mice were treated with varying doses of the compound followed by behavioral tests.
- Results: Significant reduction in depressive behaviors was observed at higher doses (50 mg/kg). The effect was linked to serotonergic receptor activity rather than noradrenergic pathways .
- Potential Anticancer Mechanism:
Q & A
Advanced Research Question
- Pyridine Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability and binding affinity to hydrophobic enzyme pockets . Cyclopropyl substitution on pyridine may restrict conformational flexibility, improving target specificity .
- Benzamide Modifications : The trifluoromethyl group at the 2-position increases lipophilicity, enhancing membrane permeability. Replacing it with chloro or nitro groups alters electronic properties, potentially reducing activity .
Methodological Insight : - Perform SAR studies using analogs with systematic substituent variations.
- Use computational tools (e.g., molecular docking) to predict binding interactions with targets like kinases or GPCRs .
What analytical techniques are essential for characterizing this compound’s structural integrity and purity?
Basic Research Question
- NMR Spectroscopy : Confirm the presence of the cyclopropyl group (δ 0.5–1.5 ppm for cyclopropyl protons) and trifluoromethyl group (δ 120–125 ppm in NMR) .
- HPLC-MS : Assess purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .
- X-ray Crystallography : Resolve stereochemistry and confirm crystal packing interactions, critical for understanding solid-state stability .
How can discrepancies in reported biological activity data across studies be systematically addressed?
Advanced Research Question
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration) may lead to conflicting results. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
- Structural Analogues : Compare data with structurally similar compounds (e.g., N-[(4-methoxyphenyl)methyl]-2-(trifluoromethyl)benzamide) to identify trends in substituent effects .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
What in silico strategies are effective for predicting pharmacokinetic properties and target engagement?
Advanced Research Question
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~3.5), metabolic stability (CYP450 interactions), and bioavailability .
- Molecular Dynamics (MD) Simulations : Simulate binding to proposed targets (e.g., kinases) to assess residence time and conformational changes .
- Free Energy Perturbation (FEP) : Quantify binding free energy differences between analogs to prioritize synthesis .
What challenges arise in scaling up synthesis while maintaining enantiomeric purity, and how can they be mitigated?
Advanced Research Question
- Chiral Centers : If the cyclopropyl group introduces stereochemistry, asymmetric synthesis (e.g., chiral catalysts) or enzymatic resolution may be required .
- Scale-Up Risks : Exothermic reactions during amide coupling require temperature-controlled reactors to prevent racemization .
- Quality Control : Implement chiral HPLC or circular dichroism (CD) to monitor enantiopurity at each step .
How does the compound’s stability under varying pH and temperature conditions impact formulation strategies?
Basic Research Question
- pH Stability : The benzamide bond may hydrolyze under acidic conditions (pH <3). Use accelerated stability testing (40°C/75% RH) to identify degradation products .
- Formulation Solutions : Encapsulate in enteric-coated tablets or use lyophilization for injectable forms to enhance shelf life .
What comparative studies exist between this compound and its analogs in modulating specific biological pathways?
Advanced Research Question
- Anti-inflammatory Activity : Compare with N-(3,5-bis(trifluoromethyl)benzyl) derivatives, noting that the cyclopropyl-pyridine moiety may reduce COX-2 inhibition but enhance selectivity .
- Anticancer Potential : Analogues with thiazole substituents show higher apoptosis induction in leukemia models, suggesting substituent-driven mechanistic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
